

A Technical Guide to Cyclopropane-d5-carbonyl Chloride (CAS: 1219794-96-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropane-carbonyl Chloride-d5*

Cat. No.: *B1181285*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopropane-d5-carbonyl Chloride, a deuterated acyl chloride of significant interest in pharmaceutical research and development. Its primary application lies in its use as a stable isotope-labeled internal standard for highly accurate quantitative analyses.

Core Compound Properties

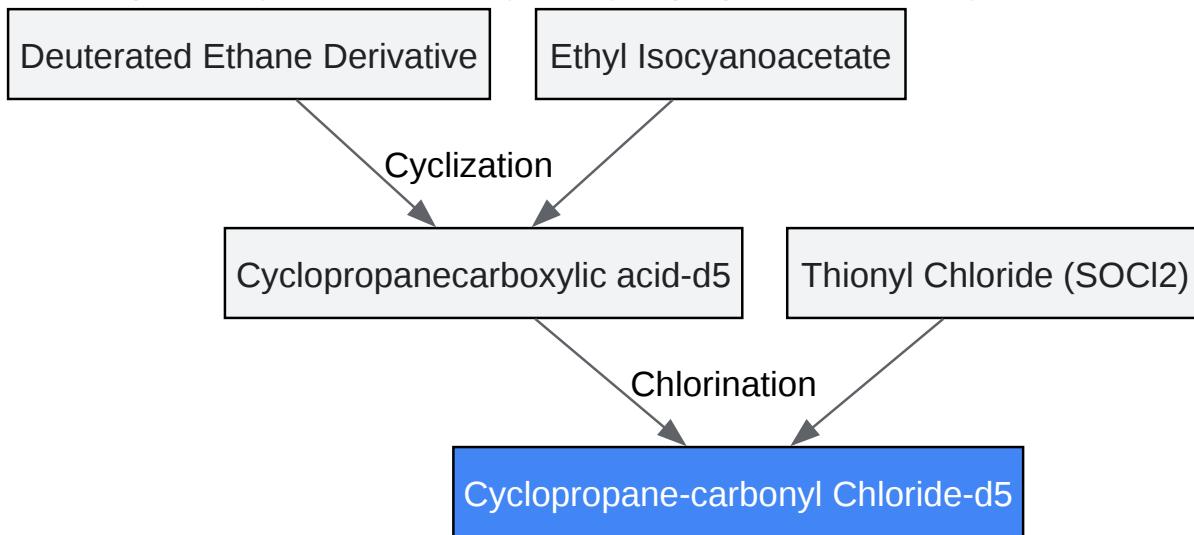
Cyclopropane-d5-carbonyl Chloride is the deuterated analog of cyclopropanecarbonyl chloride. The incorporation of five deuterium atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based assays.

Chemical and Physical Data

The key chemical and physical properties of Cyclopropane-d5-carbonyl Chloride are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	1219794-96-3	
Molecular Formula	C ₄ D ₅ ClO	
Molecular Weight	109.57 g/mol	
Appearance	Colorless liquid	
Boiling Point	119 °C	
Density	1.152 g/cm ³	
Flash Point	23 °C	
Isotopic Enrichment	≥98 atom % D	

Safety and Handling

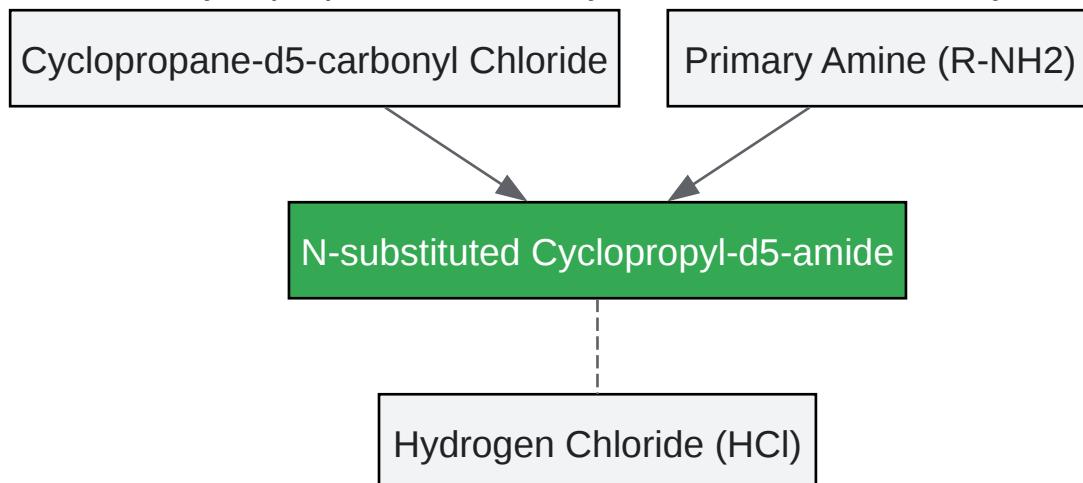

Cyclopropane-d5-carbonyl Chloride is a hazardous substance and requires careful handling in a laboratory setting. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Synthesis and Chemical Reactivity

The synthesis of Cyclopropane-d5-carbonyl Chloride typically involves a two-step process: the preparation of deuterated cyclopropanecarboxylic acid, followed by its conversion to the corresponding acyl chloride.

Synthetic Pathway

Proposed Synthetic Pathway for Cyclopropane-d5-carbonyl Chloride


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of Cyclopropane-d5-carbonyl Chloride.

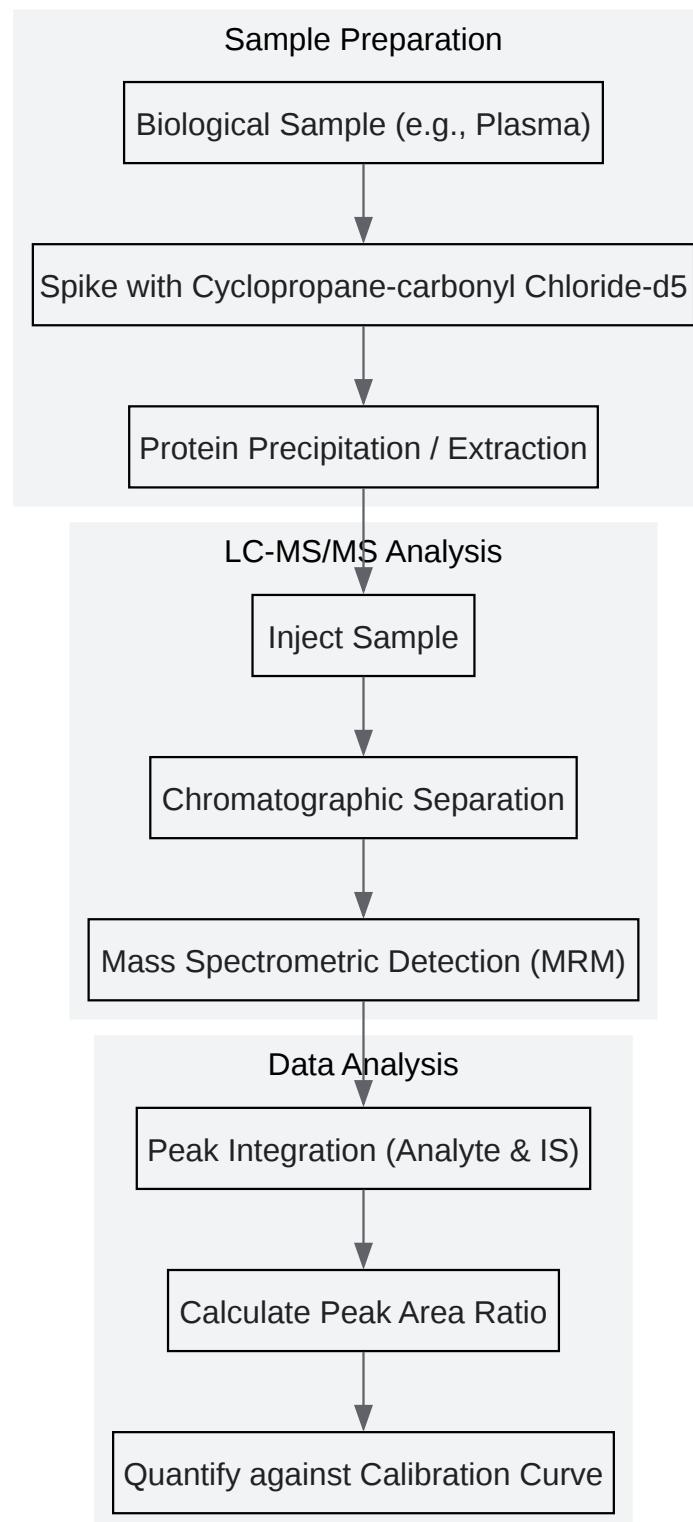
Reactivity

As an acyl chloride, Cyclopropane-d5-carbonyl Chloride is a reactive compound that readily undergoes nucleophilic acyl substitution. A common reaction is with primary amines to form N-substituted amides.

Reaction of Cyclopropane-d5-carbonyl Chloride with a Primary Amine

[Click to download full resolution via product page](#)

Caption: General reaction with a primary amine.


Application in Quantitative Analysis

The primary and most critical application of Cyclopropane-d5-carbonyl Chloride is as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the use of Cyclopropane-d5-carbonyl Chloride as an internal standard in a bioanalytical method, for instance, for the quantification of a cyclopropyl-containing drug in a biological matrix.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

[Click to download full resolution via product page](#)

Caption: LC-MS/MS quantitative analysis workflow.

Experimental Protocols

Proposed Synthesis of Cyclopropane-d5-carbonyl Chloride

This protocol is a proposed synthetic route based on established chemical transformations.

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

This step can be adapted from the synthesis of other deuterated cyclopropane derivatives. A plausible approach involves the reaction of a deuterated ethane derivative with ethyl isocyanoacetate.

- Materials: Deuterated 1,2-dibromoethane (or a similar deuterated starting material), ethyl isocyanoacetate, sodium hydride, and appropriate anhydrous solvents.
- Procedure: In a flame-dried, inert atmosphere flask, a solution of ethyl isocyanoacetate in an anhydrous solvent is treated with sodium hydride. The deuterated ethane derivative is then added, and the reaction mixture is stirred, potentially with heating, to facilitate the cyclization reaction.
- Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then hydrolyzed to the carboxylic acid. Purification is typically achieved by distillation or chromatography.

Step 2: Chlorination of Cyclopropanecarboxylic acid-d5

This step follows standard procedures for converting a carboxylic acid to an acyl chloride.

- Materials: Cyclopropanecarboxylic acid-d5, thionyl chloride (or oxalyl chloride), and a catalytic amount of dimethylformamide (DMF).
- Procedure: To a solution of Cyclopropanecarboxylic acid-d5, thionyl chloride is added dropwise, often with a catalytic amount of DMF. The reaction mixture is stirred, and the progress is monitored by the cessation of gas evolution (SO_2 and HCl).
- Work-up and Purification: The excess thionyl chloride is removed under reduced pressure, and the resulting Cyclopropane-d5-carbonyl Chloride is purified by distillation.

Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for the quantification of a cyclopropyl-containing analyte in a biological matrix.

- Preparation of Internal Standard Stock Solution: A stock solution of Cyclopropane-d5-carbonyl Chloride is prepared in an appropriate organic solvent. Due to its reactivity, it may be more practical to use a stable derivative, such as the corresponding amide formed by reaction with a specific amine, as the internal standard. For this protocol, we will assume a stable derivative is used.
- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the deuterated internal standard working solution.
 - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto an appropriate LC column for chromatographic separation of the analyte and the internal standard.
 - The eluent is introduced into a tandem mass spectrometer.
 - Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Cyclopropane-d5-carbonyl Chloride is an invaluable tool for researchers in the field of drug development and bioanalysis. Its use as a deuterated internal standard enables highly accurate and precise quantification of analytes in complex matrices. This guide has provided a comprehensive overview of its properties, synthesis, and a detailed workflow for its application, serving as a valuable resource for scientists and researchers.

- To cite this document: BenchChem. [A Technical Guide to Cyclopropane-d5-carbonyl Chloride (CAS: 1219794-96-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1181285#cyclopropane-carbonyl-chloride-d5-cas-number-1219794-96-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com